molecular formula C15H22N4O B2669080 N-[Cyano(cyclohexyl)methyl]-3-(1-methylpyrazol-4-YL)propanamide CAS No. 1436122-15-4

N-[Cyano(cyclohexyl)methyl]-3-(1-methylpyrazol-4-YL)propanamide

Katalognummer: B2669080
CAS-Nummer: 1436122-15-4
Molekulargewicht: 274.368
InChI-Schlüssel: SPGXGWJMMFPJCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Product Overview N-[Cyano(cyclohexyl)methyl]-3-(1-methylpyrazol-4-YL)propanamide (CAS 1436122-15-4) is a synthetic organic compound with a molecular formula of C 15 H 22 N 4 O and a molecular weight of 274.36 g/mol [ citation 1 ]. Its structure is characterized by a propanamide core, substituted with a cyano(cyclohexyl)methyl group and a 1-methylpyrazol-4-yl moiety, offering a unique profile for chemical and biological investigation. Research Significance and Potential Applications While the specific biological profile of this compound is under investigation, its molecular architecture provides compelling directions for research. The presence of the pyrazole ring is of particular interest, as this heterocycle is a well-established privileged scaffold in medicinal chemistry [ citation 6 ]. Pyrazole-containing compounds demonstrate a broad spectrum of pharmacological activities, including significant anti-inflammatory and anticancer properties [ citation 6 ]. Notable drugs such as the anti-inflammatory agent Celecoxib and the anticancer agent Crizotinib exemplify the therapeutic relevance of this heterocyclic system [ citation 6 ]. The integration of the pyrazole unit with the lipophilic cyclohexyl group and the polar nitrile functionality in this molecule creates a complex pharmacophore that may interact with various enzymatic targets. Researchers can leverage this compound as a key building block in synthetic chemistry or as a lead compound for developing novel bioactive molecules in oncology and inflammation research. Usage and Handling This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle the material with appropriate personal protective equipment in a well-ventilated environment.

Eigenschaften

IUPAC Name

N-[cyano(cyclohexyl)methyl]-3-(1-methylpyrazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O/c1-19-11-12(10-17-19)7-8-15(20)18-14(9-16)13-5-3-2-4-6-13/h10-11,13-14H,2-8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPGXGWJMMFPJCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCC(=O)NC(C#N)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyano(cyclohexyl)methyl]-3-(1-methylpyrazol-4-YL)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as cyclohexylmethylamine and 1-methylpyrazole. These intermediates are then subjected to a series of reactions, including nitrile formation and amide coupling, to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The process optimization focuses on maximizing the efficiency of each reaction step, minimizing waste, and ensuring the safety of the production environment.

Analyse Chemischer Reaktionen

Types of Reactions

N-[Cyano(cyclohexyl)methyl]-3-(1-methylpyrazol-4-YL)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other functional groups are replaced by nucleophiles like hydroxide or alkoxide ions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., hydroxide ions). The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures, specific solvents, and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

N-[Cyano(cyclohexyl)methyl]-3-(1-methylpyrazol-4-YL)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in fields such as polymer science and catalysis.

Wirkmechanismus

The mechanism of action of N-[Cyano(cyclohexyl)methyl]-3-(1-methylpyrazol-4-YL)propanamide involves its interaction with specific molecular targets and pathways. The cyano group and pyrazole ring play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

2.1 Structural and Functional Group Analysis

The table below compares structural features, physical properties, and applications of the target compound with analogs from the evidence:

Compound Name/ID Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Application/Notes
Target Compound C16H22N4O 286.4 Cyano(cyclohexyl)methyl, 1-methylpyrazol-4-yl Not reported Unknown (structural similarity suggests potential CNS or enzyme-targeting roles)
Compound 7c () C16H17N5O2S2 375.5 1,3,4-Oxadiazole, thiazole, methylphenyl 134–178 Antimicrobial/antifungal agent (studied in vitro)
Radiotracer () C29H34N4O3<sup>11</sup>C ~468.6 Cyclohexylmethyl, pyridinyl, methoxyphenyl Not reported Brain formyl peptide receptor imaging (carbon-11 labeling)
Cyfluthrin () C22H18Cl2FNO3 434.3 Cyano, dichloroethenyl, cyclopropane-carboxylate Not reported Pyrethroid insecticide (ester backbone enhances hydrolytic instability)
Compound 29 () C36H28FN5O3S2 661.8 Thiadiazocin, thiazol, fluorophenyl, dimethoxyphenyl Not reported Anticancer candidate (complex synthesis with lead powder reduction)
2.2 Key Observations
  • Backbone Flexibility : The target compound’s propanamide chain allows conformational flexibility, unlike the rigid pyran () or thiadiazocin () cores. This may influence binding kinetics in biological targets.
  • Substituent Impact: The cyano group in the target compound and cyfluthrin () increases electrophilicity, but the propanamide linkage in the target likely improves hydrolytic stability compared to cyfluthrin’s ester group .
  • Molecular Weight : The target compound (286.4 g/mol) is smaller than most analogs, suggesting better bioavailability than ’s oxadiazole derivatives (375–389 g/mol) or ’s thiadiazocin analog (661.8 g/mol) .
  • Synthetic Complexity : The target compound’s synthesis is likely simpler than ’s multi-step procedure involving lead powder, which may limit scalability for therapeutic use .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.